molecular formula C14H16BrNO5 B13934179 Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate CAS No. 120572-45-4

Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate

Cat. No.: B13934179
CAS No.: 120572-45-4
M. Wt: 358.18 g/mol
InChI Key: QNOVBLKVNGTIEX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate is a complex organic compound with a molecular formula of C14H16BrNO5. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a dioxobutylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Bromination: The next step is the bromination of the acylated benzene derivative using bromine or a bromine source like N-bromosuccinimide (NBS).

    Amination: The brominated compound is then subjected to amination using an appropriate amine, such as 4-ethoxy-1,4-dioxobutylamine, under controlled conditions.

    Esterification: Finally, the product is esterified using methanol and an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Oxidation Reactions: Oxidation using agents like potassium permanganate (KMnO4) can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Reducing agents like LiAlH4 in dry ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.

Major Products

    Substitution: Formation of hydroxyl or alkoxy derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate involves its interaction with specific molecular targets. The bromine atom and the dioxobutylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the dioxobutylamino group.

    Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of the dioxobutylamino group.

    Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: Contains a hydroxy and methoxy group instead of the dioxobutylamino group.

Uniqueness

Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate is unique due to the presence of the dioxobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

120572-45-4

Molecular Formula

C14H16BrNO5

Molecular Weight

358.18 g/mol

IUPAC Name

methyl 5-bromo-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C14H16BrNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)

InChI Key

QNOVBLKVNGTIEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC

Origin of Product

United States

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